REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=CC=C[CH:2]=1.[C:9]1([OH:15])C=CC=[CH:11][CH:10]=1.[CH2:16]([O:20][CH2:21][CH2:22][CH2:23][Si](OC)(OC)OC)[CH:17]1[O:19][CH2:18]1.[SiH4]>C(C(C)=O)C>[C:6]([O:7][CH2:11][CH:10]1[O:15][CH2:9]1)(=[O:19])[C:1]([CH3:8])=[CH2:2].[C:21]([O:20][CH2:16][CH:17]1[O:19][CH2:18]1)(=[O:7])[CH:22]=[CH2:23]
|
Name
|
bisphenol A epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
epoxy resins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
epoxy resins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ADDITION
|
Details
|
To the mixture were added 150 parts by weight of an epoxidized acrylic copolymer
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |